
Cyclopropane-D6
Overview
Description
Cyclopropane-D6 (C₃D₆) is a fully deuterated isotopologue of cyclopropane (C₃H₆), where all six hydrogen atoms are replaced by deuterium (²H). This substitution significantly alters its physical and chemical properties due to the isotopic mass effect, making it invaluable in spectroscopic studies and reaction mechanism investigations. Key characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropane-D6 can be synthesized through several steps starting from deuterium oxide and magnesium tricarbide. The process involves the following steps:
Methyl Acetylene-D4 Formation: Deuterium oxide reacts with magnesium tricarbide to form methyl acetylene-D4.
Propylene-D6 Formation: Methyl acetylene-D4 is then hydrogenated to form propylene-D6.
Allyl Chloride-D5 Formation: Propylene-D6 is chlorinated to form allyl chloride-D5.
3-Bromo-1-Chloropropane-D6 Formation: Allyl chloride-D5 undergoes bromination to form 3-bromo-1-chloropropane-D6.
This compound Formation: Finally, 3-bromo-1-chloropropane-D6 undergoes cyclization to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of deuterated compounds. Industrial production would likely follow similar steps but on a larger scale, with considerations for cost and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclopropane-D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and deuterium oxide.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Catalytic hydrogenation using deuterium gas.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.
Major Products:
Oxidation: Carbon dioxide and deuterium oxide.
Reduction: Deuterated alkanes.
Substitution: Deuterated halocyclopropanes and other substituted derivatives
Scientific Research Applications
Cyclopropane-D6 serves as a precursor or reactant in various chemical synthesis processes. Its unique structure allows it to participate in reactions that are not feasible with regular cyclopropane.
2.1 Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex organic molecules through reactions such as cycloadditions and rearrangements. The incorporation of deuterium is beneficial for tracing reaction pathways and understanding mechanistic details .
2.2 Catalysis Studies
In catalytic studies, this compound is often employed to investigate the effects of isotopic substitution on reaction rates and mechanisms. The differences observed can lead to a deeper understanding of catalytic processes and the development of more efficient catalysts .
Tracer Studies in Molecular Dynamics
One of the most significant applications of this compound is as a tracer in studies involving molecular dynamics. Its unique isotopic signature allows researchers to track the movement and interaction of molecules in various environments.
3.1 Gas-Surface Interactions
Research has demonstrated that this compound can be used to study gas-surface interactions by measuring the vibrational energy transfer between gas-phase molecules and surfaces . This application is crucial for understanding processes such as catalysis, adsorption, and desorption phenomena.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Study on Vibrational Energy Transfer : A comprehensive study examined how varying molecular structures affect vibrational energy transfer efficiency using this compound as a model compound .
- Spectroscopic Analysis : High-resolution rotational Raman spectroscopy provided insights into the structural differences between cyclopropane and its deuterated form, emphasizing the role of isotopes in molecular characterization .
Mechanism of Action
The mechanism by which cyclopropane-D6 exerts its effects is primarily through its altered vibrational spectra and increased mass due to deuterium substitution. This affects the compound’s reactivity and interaction with other molecules. In biological systems, deuterium substitution can lead to changes in metabolic pathways and enzyme interactions, providing insights into the role of hydrogen atoms in biochemical processes .
Comparison with Similar Compounds
Cyclopropane (C₃H₆)
Cyclopropane-D6 is most directly comparable to its non-deuterated counterpart, cyclopropane (C₃H₆). Key differences arise from deuterium substitution:
Vibrational Properties
- Mean-Square Amplitudes of Vibration : this compound exhibits reduced vibrational amplitudes compared to C₃H₆ due to deuterium’s higher mass. For example, the generalized mean-square amplitudes for C₃D₆ at 300 K are consistently lower across vibrational modes .
- Force Constants : Adjusted force fields for C₃D�6 were necessary to reproduce observed frequencies, indicating isotopic effects on bond stiffness .
Spectroscopic Data
- Coriolis Coupling Coefficients : A complete set of Coriolis coefficients has been calculated for C₃D�6, revealing differences in rotational-vibrational coupling compared to C₃H₆ .
- Infrared and Raman Frequencies : Deuterium substitution shifts vibrational frequencies to lower wavenumbers, a hallmark of isotopic labeling in spectroscopy .
Table 1: Physical and Vibrational Properties
Partially Deuterated Cyclopropanes
While evidence focuses on C₃H₆ and C₃D₆, partially deuterated variants (e.g., C₃H₅D, C₃H₃D₃) are also relevant. These compounds exhibit intermediate properties:
- Isotopic Purity : Fully deuterated C₃D₆ avoids complications from mixed isotopic signals in spectroscopy, unlike partial deuteration .
- Synthetic Utility : Partial deuteration is less common in tracer studies due to challenges in isolating specific isotopologues .
Other Small Cyclic Hydrocarbons
This compound can also be compared to non-deuterated strained hydrocarbons:
Cyclobutane (C₄H₈)
- Ring Strain : this compound retains the 115° bond angles and high ring strain of cyclopropane, whereas cyclobutane has reduced strain (90° angles).
- Reactivity : this compound undergoes isomerization to propylene-D6 over acidic catalysts, similar to C₃H₆, but with isotopic effects on exchange rates .
Deuterated Cyclobutane (C₄D₈)
- Limited data exists, but deuterated cyclobutane would similarly exhibit reduced vibrational frequencies compared to C₄H₈.
Isotopic Effects in Chemical Reactions
Isomerization Studies
This compound is critical in elucidating reaction mechanisms:
- Catalytic Isomerization: Over deuterated zeolite catalysts, C₃D₆ isomerizes to propylene-D6 with a rate constant identical to C₃H₆.
- Exchange Reactions: Approximately 26% of isomerization occurs without H-D exchange, suggesting a non-classical protonated intermediate during catalysis .
Table 2: Kinetic Parameters in Isomerization
Parameter | Cyclopropane (C₃H₆) | This compound (C₃D₆) | Reference |
---|---|---|---|
Rate Constant (k) | 1.2 × 10⁻³ s⁻¹ | 1.2 × 10⁻³ s⁻¹ | |
Isotope Effect (kH/kD) | 1.0 (No effect) | 1.5 (Catalyst-dependent) |
Chromatographic Behavior
- Retention Volumes : this compound and C₃H₆ exhibit identical retention volumes on deuterated or hydrated catalysts, indicating similar adsorption properties despite isotopic differences .
Biological Activity
Cyclopropane-D6 is a deuterated form of cyclopropane, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, particularly as a structural element in drug design and its interactions with biological systems.
Structural Characteristics and Synthesis
This compound is characterized by its three-membered carbon ring structure, where hydrogen atoms are replaced by deuterium. This modification can enhance the stability and metabolic profile of compounds in which it is incorporated. The synthesis of this compound typically involves deuterated reagents, allowing for precise incorporation of deuterium into the cyclopropane framework.
Biological Activity Overview
-
Antiviral Properties :
- Cyclopropane derivatives, including this compound, have been studied for their antiviral properties, particularly against coronaviruses. Recent studies have demonstrated that cyclopropane-based inhibitors exhibit significant potency against SARS-CoV-2 and MERS-CoV.
- For instance, compounds incorporating a cyclopropyl moiety showed EC50 values as low as 11-12 nM against SARS-CoV-2 replication, indicating their potential as broad-spectrum antivirals .
-
Microtubule Dynamics :
- Research on cyclopropyl-epothilones has revealed that the configuration of the cyclopropane moiety significantly influences microtubule binding affinity and antiproliferative activity. Variants with specific stereochemistry exhibited activities comparable to natural epothilones, highlighting the importance of structural orientation in biological efficacy .
- Drug Development :
Case Study 1: Cyclopropane-Based Inhibitors Against Coronaviruses
A study focused on the design and evaluation of cyclopropane-derived inhibitors against coronavirus proteases demonstrated their high potency and low cytotoxicity. The structural modifications allowed these compounds to effectively bind to the active sites of viral enzymes, leading to significant inhibition of viral replication.
Compound | EC50 (nM) | IC50 (nM) | Safety Index |
---|---|---|---|
5c | 12 | 80 | 7692 |
11c | 11 | 120 | 9090 |
These findings suggest that cyclopropane-based compounds could serve as promising candidates for further development as direct-acting antivirals .
Case Study 2: Antiproliferative Activity of Cyclopropyl-Epothilones
In another study, two variants of cyclopropyl-epothilone B were synthesized to assess their effects on microtubule dynamics. The results indicated that one variant closely mimicked the activity of natural epothilones, while the other was significantly less effective due to stereochemical differences.
Variant | Microtubule Binding Affinity | Antiproliferative Activity |
---|---|---|
Variant A | Comparable to Epothilone A | High |
Variant B | Significantly lower | Low |
This case underscores the critical role that the cyclopropane configuration plays in determining biological activity .
Q & A
Basic Research Questions
Q. How can researchers synthesize Cyclopropane-D6 with high isotopic purity, and what analytical methods are critical for verifying its deuteration level?
- Methodological Answer : this compound synthesis typically involves deuteration of cyclopropane precursors using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. To ensure isotopic purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm the absence of residual protons. Mass spectrometry (MS) can quantify deuteration efficiency by analyzing molecular ion peaks (e.g., m/z shifts from 42 [C₃H₆] to 48 [C₃D₆]). Document synthesis protocols rigorously, including reaction temperature, catalysts, and purification steps, to ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing the vibrational modes of this compound, and how do they differ from non-deuterated cyclopropane?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are primary tools for analyzing vibrational modes. This compound exhibits shifted absorption bands due to reduced vibrational frequencies from deuterium’s higher mass. Compare spectra with non-deuterated cyclopropane to identify isotopic effects (e.g., C-D stretching ~2100 cm⁻¹ vs. C-H ~3000 cm⁻¹ in IR). Force field adjustments, as described in vibrational studies, are necessary to reconcile observed frequencies with computational models .
Q. Why is this compound used in kinetic isotope effect (KIE) studies, and what experimental designs are optimal for such investigations?
- Methodological Answer : this compound serves as a model compound for studying KIE in ring-opening reactions due to its strained structure. Design experiments with parallel reactions using C₃H₆ and C₃D₆ under identical conditions (temperature, catalyst). Measure reaction rates via gas chromatography (GC) or calorimetry. Calculate KIE as the ratio , ensuring statistical validation of data to account for experimental variability .
Advanced Research Questions
Q. How do discrepancies in force field parameters for this compound arise in computational studies, and what strategies resolve these inconsistencies?
- Methodological Answer : Discrepancies often stem from adjustments to force constants to match experimental vibrational frequencies (e.g., inconsistencies in C-D bending modes). To resolve this, calibrate computational models (e.g., DFT or ab initio methods) using high-resolution spectroscopic data. Cross-validate results with isotopic perturbation techniques and refine force fields iteratively until simulated spectra align with empirical observations .
Q. What role does this compound play in elucidating reaction mechanisms involving carbene intermediates, and how can isotopic labeling enhance mechanistic clarity?
- Methodological Answer : this compound can trap carbene intermediates via [2+1] cycloaddition. Use deuterium labeling to track hydrogen/deuterium migration in reaction pathways. Employ kinetic isotope effect (KIE) analysis and isotopic scrambling experiments (e.g., NMR or MS monitoring) to distinguish between concerted and stepwise mechanisms. Computational modeling (e.g., transition state theory) complements experimental data by visualizing intermediate geometries .
Q. How can researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) between this compound and its non-deuterated analog?
- Methodological Answer : Contradictions may arise from isotopic differences in zero-point energy (ZPE). Recalculate thermodynamic parameters using deuterium-adjusted ZPE corrections in computational software (e.g., Gaussian or ORCA). Validate with bomb calorimetry for ΔHf measurements. Compare results across multiple studies to identify systematic errors or instrumentation biases .
Q. What safety protocols are essential when handling this compound in high-pressure or cryogenic experimental setups?
- Methodological Answer : this compound is flammable and requires inert atmospheres (e.g., N₂ or Ar) during handling. Use explosion-proof equipment for high-pressure reactions. For cryogenic storage, employ sealed containers with pressure relief valves. Conduct risk assessments for deuterium gas accumulation and ensure ventilation systems meet laboratory safety standards. Document protocols in line with institutional chemical hygiene plans .
Q. Data Analysis & Interpretation
Q. How should researchers design comparative studies to isolate isotopic effects of this compound in complex reaction systems?
- Methodological Answer : Use controlled experiments with isotopologues (C₃H₆, C₃H₃D₃, C₃D₆) to decouple isotopic effects from other variables. Apply multivariate analysis (e.g., ANOVA) to differentiate isotopic contributions. Pair with computational simulations (e.g., isotopic substitution in molecular dynamics) to validate observed trends. Replicate experiments to confirm statistical significance .
Q. What computational parameters are critical for modeling this compound’s electronic structure, and how do deuterium substitutions influence molecular orbitals?
- Methodological Answer : Use basis sets (e.g., cc-pVTZ) that account for deuterium’s nuclear mass. Adjust vibrational frequency calculations to include isotopic scaling factors. Analyze molecular orbitals via density functional theory (DFT) to observe deuterium’s electron-density redistribution. Compare HOMO-LUMO gaps between C₃H₆ and C₃D₆ to quantify isotopic impacts on reactivity .
Q. Tables for Key Data
Property | Cyclopropane (C₃H₆) | This compound (C₃D₆) | Reference |
---|---|---|---|
Molecular Weight (g/mol) | 42.08 | 48.14 | |
C-H/C-D Stretching (cm⁻¹) | ~3000 (C-H) | ~2100 (C-D) | |
Enthalpy of Formation (kJ/mol) | 53.3 ± 0.5 | 54.1 ± 0.6 (adjusted ZPE) |
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriocyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWSLJZHVFIQJ-NMFSSPJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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